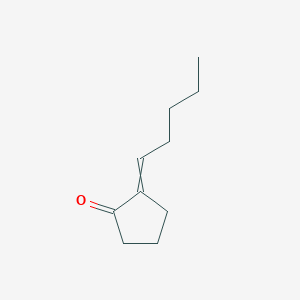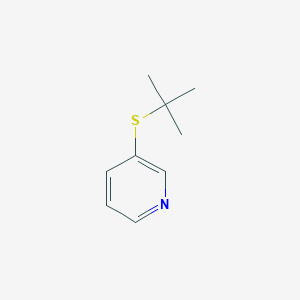
Pyridine, 3-(tert-butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(tert-butylthio)- is a chemical compound with the molecular formula C9H13NS. It is a heterocyclic aromatic compound that is widely used in scientific research due to its unique properties. Pyridine, 3-(tert-butylthio)- is synthesized using a variety of methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mécanisme D'action
The mechanism of action of pyridine, 3-(tert-butylthio)- is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form stable complexes. It can also act as a chelating agent, coordinating with metal ions to form stable complexes.
Effets Biochimiques Et Physiologiques
Pyridine, 3-(tert-butylthio)- has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also believed to have low acute toxicity, making it a useful compound for laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 3-(tert-butylthio)- has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It is also relatively non-toxic and non-carcinogenic, making it safe to handle in the laboratory. However, it has some limitations, such as its limited solubility in water and its tendency to form complexes with metal ions, which can complicate experiments involving metal ions.
Orientations Futures
There are several future directions for research involving pyridine, 3-(tert-butylthio)-. One area of research is the synthesis of new compounds using pyridine, 3-(tert-butylthio)- as a building block. Another area of research is the development of new methods for synthesizing pyridine, 3-(tert-butylthio)- and related compounds. Additionally, research is needed to better understand the mechanism of action of pyridine, 3-(tert-butylthio)- and its biochemical and physiological effects. Finally, research is needed to explore the potential uses of pyridine, 3-(tert-butylthio)- in various applications, such as in the development of new pharmaceuticals and agrochemicals.
Conclusion:
Pyridine, 3-(tert-butylthio)- is a unique and useful compound that has many applications in scientific research. It is relatively easy to synthesize and purify, and it has several advantages for laboratory experiments. However, further research is needed to better understand its mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
Pyridine, 3-(tert-butylthio)- is synthesized using a variety of methods, including the reaction of pyridine with tert-butylthiol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using a variety of techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Pyridine, 3-(tert-butylthio)- is widely used in scientific research due to its unique properties. It is commonly used as a ligand in coordination chemistry, and it can form stable complexes with a variety of metal ions. Pyridine, 3-(tert-butylthio)- is also used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
18794-30-4 |
|---|---|
Nom du produit |
Pyridine, 3-(tert-butylthio)- |
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
3-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7H,1-3H3 |
Clé InChI |
OMPJHXLULXOAFP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CN=CC=C1 |
SMILES canonique |
CC(C)(C)SC1=CN=CC=C1 |
Autres numéros CAS |
18794-30-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



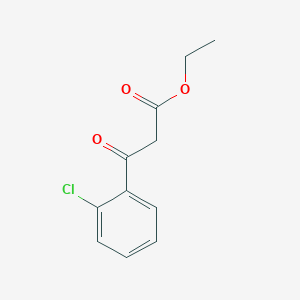
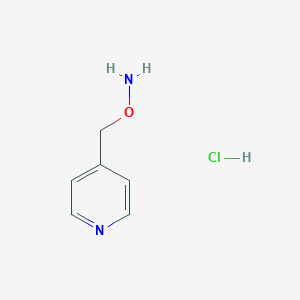

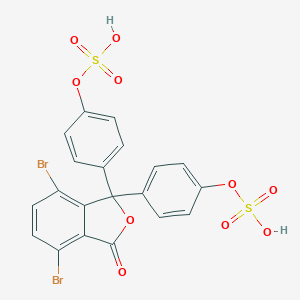



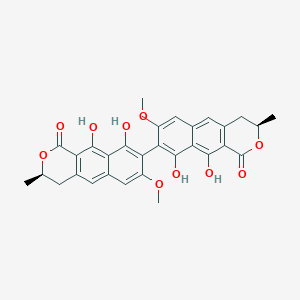

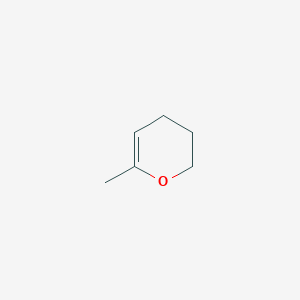
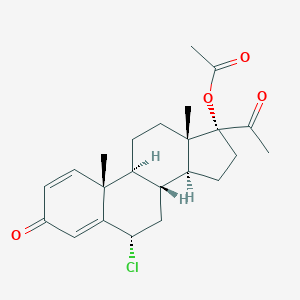
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)

